molecular formula C21H38N2O4 B12854143 Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate

Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate

Cat. No.: B12854143
M. Wt: 382.5 g/mol
InChI Key: RFUIJJGTHVORDM-UHFFFAOYSA-N
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Description

Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between two nitrogen atoms and a tridecane backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate typically involves the reaction of di-tert-butyl malonate with a suitable diamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic structure. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various fields. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the tert-butyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a scaffold for drug design and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors with high affinity, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate
  • Di-tert-butyl 1,7-diazaspiro[6.6]tridecane-1,7-dicarboxylate

Uniqueness

Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate is unique due to its specific spirocyclic structure and the position of the nitrogen atoms within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H38N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

ditert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate

InChI

InChI=1S/C21H38N2O4/c1-19(2,3)26-17(24)22-15-11-7-9-13-21(22)14-10-8-12-16-23(21)18(25)27-20(4,5)6/h7-16H2,1-6H3

InChI Key

RFUIJJGTHVORDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC12CCCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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